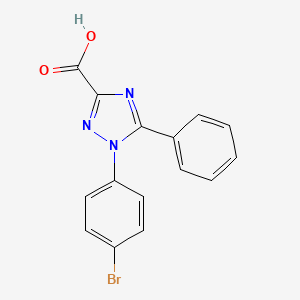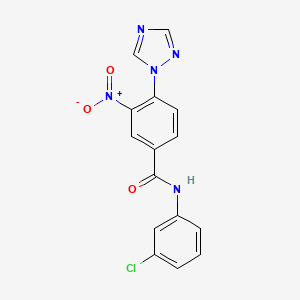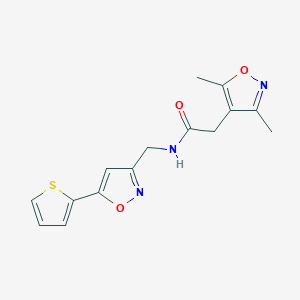![molecular formula C8H8N4O B2359360 Imidazo[1,2-a]pyridine-2-carbohydrazide CAS No. 119448-27-0](/img/structure/B2359360.png)
Imidazo[1,2-a]pyridine-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo[1,2-a]pyridine-2-carbohydrazide is a chemical compound with the CAS Number: 119448-27-0. It has a molecular weight of 176.18 and its IUPAC name is imidazo[1,2-a]pyridine-2-carbohydrazide .
Synthesis Analysis
Two series of novel imidazo[1,2-a]pyridine-2-carbohydrazide derivatives have been designed and synthesized for cytotoxic activity evaluation. The target compounds were designed in two series: aryl hydrazone derivatives that were devoid of triazole moiety and aryl triazole bearing group .Molecular Structure Analysis
The molecular structure of Imidazo[1,2-a]pyridine-2-carbohydrazide is characterized by various spectral techniques such as FTIR, 1H NMR, 13C NMR, and mass spectral and elemental analysis studies .Chemical Reactions Analysis
The synthesis of the Imidazo[1,2-a]pyridine-2-carbohydrazide scaffold has been achieved through different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Physical And Chemical Properties Analysis
Imidazo[1,2-a]pyridine-2-carbohydrazide is a solid substance that is stored at ambient temperature .Aplicaciones Científicas De Investigación
- These compounds exhibit significant activity against MDR-TB and XDR-TB. Researchers have critically reviewed their development based on structure-activity relationships, mode of action, and scaffold hopping strategies .
- Through scaffold hopping, imidazo[1,2-a]pyridine serves as a core backbone for covalent inhibitors. Novel KRAS G12C inhibitors have been synthesized using this scaffold, facilitating the Groebke-Blackburn-Bienaymè reaction (GBB reaction) .
- Imidazo[1,2-a]pyrazine, a related scaffold, acts as a versatile core in organic synthesis and drug development. Its reactivity and multifarious biological activity make it an attractive choice for medicinal chemistry research .
Antituberculosis Agents
Covalent Inhibitors
Organic Synthesis and Drug Development
Varied Biological Activity
Antiproliferative Activity in Breast Cancer
Mecanismo De Acción
Target of Action
Imidazo[1,2-a]pyridine-2-carbohydrazide derivatives have been found to exhibit cytotoxic activity against various human cancer cells . The most potent compound, 7d, was found to interact with PDGFRA (Platelet-derived growth factor receptor A), a cell surface tyrosine kinase receptor involved in cellular proliferation, differentiation, and survival .
Mode of Action
The compound 7d interacts with key residues Lys627 and Asp836 of PDGFRA . This interaction likely inhibits the kinase activity of PDGFRA, disrupting its signaling pathway and leading to an anti-proliferative effect on cancer cells .
Biochemical Pathways
The inhibition of PDGFRA disrupts its downstream signaling pathways, which are crucial for cell proliferation and survival . This disruption leads to an increase in the number of cells in the G0/G1 phase of the cell cycle and induces apoptosis .
Pharmacokinetics
The compound 7d exhibited cytotoxic potential with ic50 values of 226 µM and 134 µM against MCF-7 and HT-29 cells, respectively . , suggesting a favorable therapeutic window.
Result of Action
The result of the action of Imidazo[1,2-a]pyridine-2-carbohydrazide derivatives is the induction of apoptosis in cancer cells . Specifically, compound 7d increased the number of MCF-7 cells in the G0/G1 phase and induced apoptosis in these cells .
Safety and Hazards
Propiedades
IUPAC Name |
imidazo[1,2-a]pyridine-2-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-11-8(13)6-5-12-4-2-1-3-7(12)10-6/h1-5H,9H2,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZQESDITRQWDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What are the primary biological activities of Imidazo[1,2-a]pyridine-2-carbohydrazide derivatives explored in the research?
A1: The research primarily investigates the antifungal [] and corrosion inhibition properties [, ] of Imidazo[1,2-a]pyridine-2-carbohydrazide derivatives.
Q2: How does the structure of Imidazo[1,2-a]pyridine-2-carbohydrazide lend itself to modifications for improving its activity?
A2: The structure of Imidazo[1,2-a]pyridine-2-carbohydrazide allows for various modifications at different positions. Researchers have synthesized derivatives by introducing substituents on the hydrazinecarbothioamide group, incorporating thiazolidinone rings, and adding phenyl-oxadiazole moieties. [] These modifications aim to enhance the antifungal activity by potentially influencing target binding and other pharmacophoric properties. Similarly, modifications involving the introduction of bromine and methoxyphenyl groups are explored for corrosion inhibition applications. [, ]
Q3: Can you elaborate on the antifungal activity observed in some Imidazo[1,2-a]pyridine-2-carbohydrazide derivatives?
A3: Certain derivatives, particularly hydrazinecarbothioamide derivatives like 4h and 4f, demonstrated notable activity against Microsporum canis. [] While the exact mechanism of action is not fully elucidated in the research, the variations in activity observed with different substituents suggest the importance of specific structural features for interacting with fungal targets.
Q4: What computational chemistry approaches have been applied to study Imidazo[1,2-a]pyridine-2-carbohydrazide derivatives?
A4: Researchers have utilized computational methods, including molecular docking studies, to investigate the potential binding modes and interactions of Imidazo[1,2-a]pyridine-2-carbohydrazide derivatives with biological targets like Tyrosinase. [] These computational insights help in understanding structure-activity relationships and guiding the design of new derivatives with improved activity.
Q5: Beyond antifungal and corrosion inhibition, are there other potential applications being explored for Imidazo[1,2-a]pyridine-2-carbohydrazide derivatives?
A5: Yes, research indicates potential applications of Imidazo[1,2-a]pyridine-2-carbohydrazide derivatives in the development of chemical sensors. For instance, a mixture of benzaldehyde and Imidazo[1,2-a]pyridine has shown promise as a colorimetric and fluorescent sensor for detecting fluoride ions. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-(2-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2359278.png)
![3-[2-(3,5-Dichlorophenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B2359279.png)
![7-Chloro-1-(3-fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2359284.png)

![N,1-bis(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2359287.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2359290.png)


![[(4-Sulfamoylphenyl)carbamoyl]formic acid](/img/structure/B2359294.png)
![(4-Methyl-3-nitrophenyl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2359295.png)
![7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2359297.png)
